![molecular formula C8H11IN4 B7539386 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium, also known as MRS2179, is a purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and is widely used in pharmacological studies to investigate the role of purinergic receptors in various biological processes.
Mécanisme D'action
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium exerts its pharmacological effects by selectively blocking the P2Y1 and P2Y12 purinergic receptors. By doing so, it prevents the activation of these receptors by endogenous purines such as ATP and ADP, which are involved in various biological processes. This blockade of purinergic receptors leads to a reduction in platelet aggregation, inflammation, and pain perception.
Biochemical and Physiological Effects:
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been shown to have a significant impact on various biological processes. It has been demonstrated to reduce platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombosis and other cardiovascular diseases. Additionally, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been shown to reduce inflammation and pain perception, which makes it a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research is its selectivity for P2Y1 and P2Y12 purinergic receptors. This selectivity allows researchers to investigate the specific role of these receptors in various biological processes without affecting other purinergic receptors. However, one limitation of using 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium is its potential off-target effects, which may lead to unexpected results in experiments.
Orientations Futures
There are several future directions for the use of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research. One potential application is the development of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-based therapeutics for the treatment of thrombosis and other cardiovascular diseases. Additionally, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium may be used to investigate the role of purinergic receptors in other biological processes such as wound healing and cancer progression. Further research is needed to fully understand the potential applications of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research and clinical practice.
Conclusion:
In conclusion, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium is a potent purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its effects on platelet aggregation, inflammation, and pain perception, and has shown promising results in preclinical studies. While there are limitations to its use in experiments, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium remains a valuable tool for investigating the role of purinergic receptors in various biological processes.
Méthodes De Synthèse
The synthesis of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium involves the reaction of 3,5,7-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidine with methyl iodide in the presence of a base. The resulting product is then purified using chromatography techniques to obtain the desired compound.
Applications De Recherche Scientifique
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a potent antagonist of P2Y1 and P2Y12 purinergic receptors, which are involved in various biological processes such as platelet aggregation, inflammation, and pain perception.
Propriétés
IUPAC Name |
3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N4.HI/c1-6-4-7(2)12-8(10-6)11(3)5-9-12;/h4-5H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZQMCVQKSPJZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=[N+](C=NN12)C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID4243780 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.